Superior Platelet Aggregation Inhibition Compared to Papain
Bromelain demonstrates superior inhibition of thrombin-induced platelet aggregation when directly compared to the analog papain. At a concentration of 10 μg/mL, bromelain achieved complete (100%) prevention of aggregation, while papain was observed to be 'less active' under identical conditions [1]. This direct, head-to-head comparison highlights bromelain's greater potency in this specific anti-platelet activity.
| Evidence Dimension | Prevention of thrombin-induced human platelet aggregation |
|---|---|
| Target Compound Data | Complete (100%) prevention |
| Comparator Or Baseline | Papain (Less active, not quantified) |
| Quantified Difference | Complete vs. partial/incomplete |
| Conditions | In vitro, preincubation of human platelets with 10 μg/mL enzyme prior to 0.2 U/mL thrombin stimulation |
Why This Matters
This demonstrates a quantifiable advantage for bromelain over a common alternative in a functional assay, guiding selection for research into anti-thrombotic mechanisms or for developing in vitro models of platelet function.
- [1] Metzig, C., Grabowska, E., Eckert, K., Rehse, K., & Maurer, H. R. (1999). Bromelain proteases reduce human platelet aggregation in vitro, adhesion to bovine endothelial cells and thrombus formation in rat vessels in vivo. In Vivo, 13(1), 7-12. View Source
